molecular formula C17H20N2O4S B6947511 N-(2,3-dihydro-1H-inden-5-yl)-5-(dimethylsulfamoyl)-2-methylfuran-3-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-5-(dimethylsulfamoyl)-2-methylfuran-3-carboxamide

Cat. No.: B6947511
M. Wt: 348.4 g/mol
InChI Key: DZRDHJYEBUXQLY-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-5-(dimethylsulfamoyl)-2-methylfuran-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines an indene moiety with a furan ring and a sulfonamide group, making it a subject of interest for researchers exploring new chemical entities with biological activity.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-5-(dimethylsulfamoyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-11-15(10-16(23-11)24(21,22)19(2)3)17(20)18-14-8-7-12-5-4-6-13(12)9-14/h7-10H,4-6H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRDHJYEBUXQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)S(=O)(=O)N(C)C)C(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-5-(dimethylsulfamoyl)-2-methylfuran-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction, often involving the use of a diene and a dienophile in a Diels-Alder reaction.

    Sulfonamide Formation: The sulfonamide group is typically introduced through the reaction of an amine with a sulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the indene and furan moieties through an amide bond formation, which can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-5-(dimethylsulfamoyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may convert ketones or aldehydes to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace leaving groups like halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-5-(dimethylsulfamoyl)-2-methylfuran-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors in the body.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of new therapeutic agents.

    Materials Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.

    Biological Research: It can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-5-(dimethylsulfamoyl)-2-methylfuran-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-5-yl)-5-(methylsulfamoyl)-2-methylfuran-3-carboxamide
  • N-(2,3-dihydro-1H-inden-5-yl)-5-(ethylsulfamoyl)-2-methylfuran-3-carboxamide

Uniqueness

N-(2,3-dihydro-1H-inden-5-yl)-5-(dimethylsulfamoyl)-2-methylfuran-3-carboxamide is unique due to the presence of the dimethylsulfamoyl group, which can influence its solubility, stability, and biological activity compared to similar compounds with different sulfonamide groups. This uniqueness makes it a valuable compound for exploring new chemical and biological properties.

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